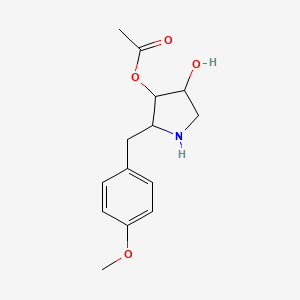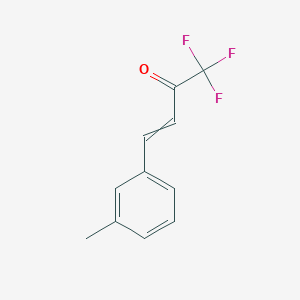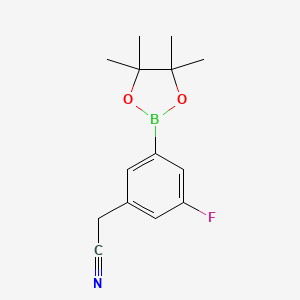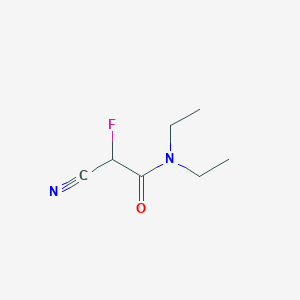
2-Cyano-N,N-diethyl-2-fluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N,N-diethyl-2-fluoroacetamide is a chemical compound with the molecular formula C7H11FN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group (–CN), a fluoro group (–F), and an acetamide group (–CONH2) attached to a diethyl-substituted nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethyl-2-fluoroacetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of diethylamine with ethyl cyanoacetate in the presence of a fluorinating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N,N-diethyl-2-fluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as triethylamine are often used to facilitate reactions.
Major Products
Scientific Research Applications
2-Cyano-N,N-diethyl-2-fluoroacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N,N-diethyl-2-fluoroacetamide involves its interaction with specific molecular targets. For example, in the synthesis of enzyme inhibitors, the compound acts by binding to the active site of the enzyme, thereby inhibiting its activity. The presence of the cyano and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-cyanoacetamide: Similar in structure but lacks the fluoro group.
2-Cyano-N,N-diethylacetamide: Another related compound without the fluoro substitution.
Uniqueness
2-Cyano-N,N-diethyl-2-fluoroacetamide is unique due to the presence of the fluoro group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Properties
CAS No. |
698351-77-8 |
|---|---|
Molecular Formula |
C7H11FN2O |
Molecular Weight |
158.17 g/mol |
IUPAC Name |
2-cyano-N,N-diethyl-2-fluoroacetamide |
InChI |
InChI=1S/C7H11FN2O/c1-3-10(4-2)7(11)6(8)5-9/h6H,3-4H2,1-2H3 |
InChI Key |
OKYJQKQWXQUUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


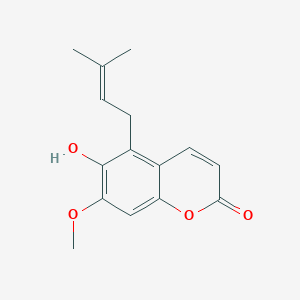
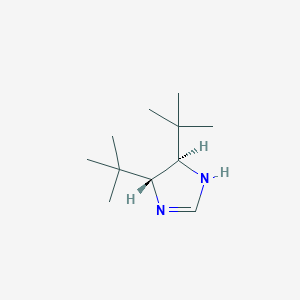
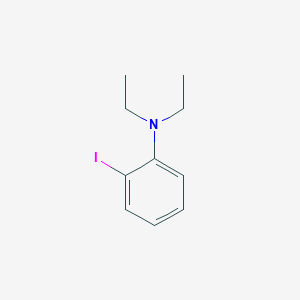
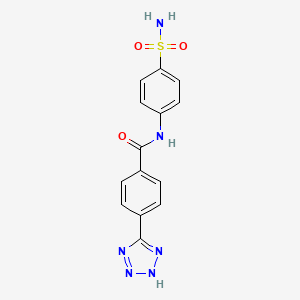
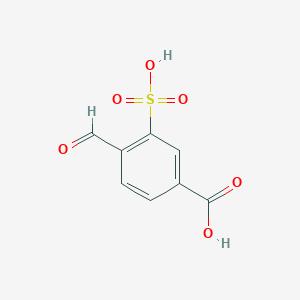

![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)
![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
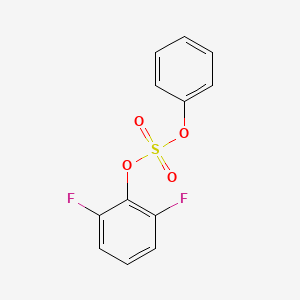
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)

